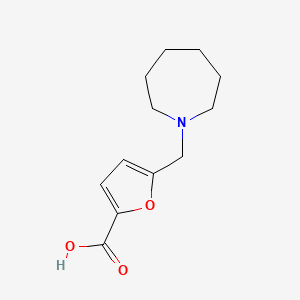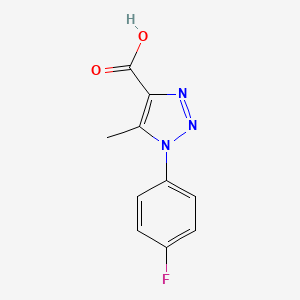
1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
Vue d'ensemble
Description
The compound of interest, 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid, is a derivative of the 1,2,3-triazole class, which is known for its diverse applications in medicinal chemistry and material science due to the unique properties of the triazole ring. The presence of a fluorine atom on the phenyl ring and a methyl group on the triazole ring could potentially influence the chemical reactivity and physical properties of the compound, making it a subject of interest for various chemical studies and applications.
Synthesis Analysis
The synthesis of related triazole derivatives often involves the 1,3-dipolar cycloaddition reaction, which is a regiospecific process. For instance, 5-fluoroalkylated 1H-1,2,3-triazoles have been synthesized using this method with good yields, indicating the potential for similar synthetic routes to be applied to the compound . Additionally, the synthesis of 1-methyl-4-phenyl-1H-1,2,3-triazole derivatives has been reported using phenyl acetylene, sodium azide, and methyl iodide in the presence of copper iodide, followed by oxidation to obtain the carboxylic acid form . These methods could be adapted for the synthesis of 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid.
Molecular Structure Analysis
The molecular structure of triazole derivatives is often characterized by X-ray crystallography, which provides detailed information about the arrangement of atoms within the crystal lattice. For example, a related compound with a triazole ring showed specific dihedral angles between the triazole and benzene rings, which could be indicative of the spatial arrangement in similar compounds . The presence of substituents such as fluorine and methyl groups would influence the overall molecular geometry and could affect the compound's reactivity and interaction with other molecules.
Chemical Reactions Analysis
Triazole derivatives can undergo various chemical reactions, including alkylation, nitration, and conversion into acid chlorides and substituted amides . The fluorine atom in the compound could participate in long-range coupling with protons or carbon atoms in NMR spectroscopy, providing insights into the spatial arrangement of atoms within the molecule . The reactivity of the carboxylic acid group also allows for the formation of amides, esters, and other derivatives, which could be explored for the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives can be influenced by the presence of fluorine atoms and other substituents. For instance, the introduction of a fluorophenyl radical into the 1,2,4-triazole structure has been shown to lead to the formation of compounds with new properties . The fluorometric method has been used to determine the concentration and stability of triazole compounds in animal feed, suggesting that similar analytical techniques could be applied to study the physical and chemical properties of 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid . Additionally, the unexpected synthesis of a related compound with antimicrobial activity highlights the potential for discovering new biological activities for the compound of interest .
Applications De Recherche Scientifique
Synthesis and Structure Elucidation
Research has demonstrated innovative synthesis methods and structure elucidation of compounds related to 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid. One study detailed an unexpected synthesis and structure elucidation of a thiadiazolyl amino benzenesulfonic acid derivative, showcasing antimicrobial activity comparable to ampicillin and vancomycin against Listeria monocytogenes and Escherichia coli (Kariuki et al., 2022). Another study focused on the oriented synthesis of 1-methyl-4-phenyl-1H-1,2,3-triazole-5-carboxylic acid, highlighting a new method that offers high stereoselectivity and good overall yield (Liu et al., 2015).
Antimicrobial and Antiviral Activities
Several studies have explored the antimicrobial and antiviral potential of triazole derivatives. For instance, triazole analogues of piperazine synthesized from 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid showed significant antibacterial activity against pathogenic bacteria (Nagaraj et al., 2018). Another study evaluated N-amino-1,2,3-triazole derivatives for their antiviral effect against Cantagalo virus replication in cell culture, with one compound displaying significant antiviral activity (Jordão et al., 2009).
Photophysical Properties and Applications
The synthesis and investigation of photophysical properties of 1,2,3-triazole derivatives have also been a significant area of research. One study introduced an effective strategy for synthesizing novel 2-aryl-1,2,3-triazol-4-carboxylic acids (ATAs), revealing their potential as sensors for monitoring and controlling pH due to their bright blue fluorescence and excellent quantum yields (Safronov et al., 2020).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-5-methyltriazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN3O2/c1-6-9(10(15)16)12-13-14(6)8-4-2-7(11)3-5-8/h2-5H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEXWTPJOQWLAFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60424642 | |
| Record name | 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60424642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid | |
CAS RN |
887035-89-4 | |
| Record name | 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60424642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



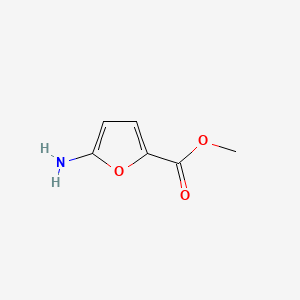
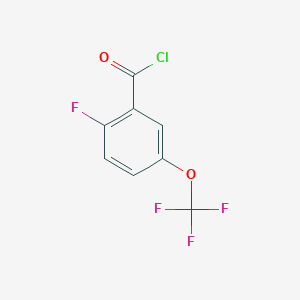
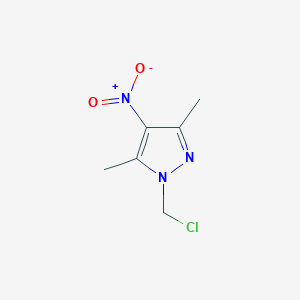
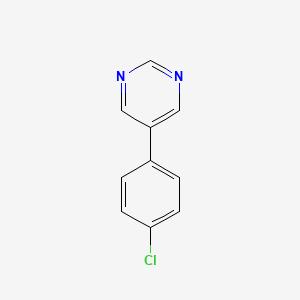

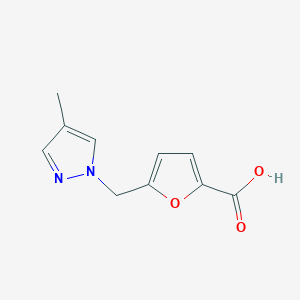
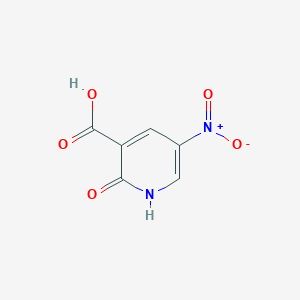
![Ethyl-(5-pyridin-3-yl-[1,3,4]thiadiazol-2-yl)-amine](/img/structure/B1309879.png)
![Propyl-(5-pyridin-3-yl-[1,3,4]thiadiazol-2-yl)-amine](/img/structure/B1309880.png)
![Butyl-(5-pyridin-3-yl-[1,3,4]thiadiazol-2-yl)-amine](/img/structure/B1309881.png)

![4-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]butanoic acid](/img/structure/B1309887.png)

